molecular formula C15H16ClNO2 B1395602 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone CAS No. 477846-40-5

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone

Cat. No.: B1395602
CAS No.: 477846-40-5
M. Wt: 277.74 g/mol
InChI Key: LIHHOYWEMKSHCD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone is a synthetic organic compound characterized by a pyridinone core substituted with a 4-chlorobenzyl group, a hydroxy group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-chlorobenzyl group and the hydroxy group. The final step involves the addition of the propyl chain. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridinone core or the substituents.

    Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the 4-chlorobenzyl group can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridinone core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-4-hydroxy-1-methyl-2(1H)-pyridinone
  • 3-(4-chlorobenzyl)-4-hydroxy-1-ethyl-2(1H)-pyridinone
  • 3-(4-chlorobenzyl)-4-hydroxy-1-butyl-2(1H)-pyridinone

Uniqueness

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain, in particular, influences its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h3-7,9,18H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHHOYWEMKSHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323428
Record name 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477846-40-5
Record name 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 2
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 3
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3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 4
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 6
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone

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